Einecs 265-616-6
Description
EINECS 265-616-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). Based on its regulatory context, this compound likely belongs to a class of compounds with applications in manufacturing, agriculture, or materials science. Its inclusion in EINECS implies it has been commercially available in the EU prior to 1981, per the inventory’s scope .
Properties
CAS No. |
65202-60-0 |
|---|---|
Molecular Formula |
C12H19NO6 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
6-O-ethyl 9-O-methyl 1,4-dioxa-9-azaspiro[4.5]decane-6,9-dicarboxylate |
InChI |
InChI=1S/C12H19NO6/c1-3-17-10(14)9-4-5-13(11(15)16-2)8-12(9)18-6-7-19-12/h9H,3-8H2,1-2H3 |
InChI Key |
JCSIMGKOBJIXLB-UHFFFAOYSA-N |
SMILES |
CCC1(CCN(CC12OCCO2)C(=O)OC)C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCN(CC12OCCO2)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Einecs 265-616-6 corresponds to Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl) , a polycyclic aromatic hydrocarbon (PAH) with notable biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Formula: C18H22
IUPAC Name: 1-methyl-7-propan-2-yl-1,2,3,4-tetrahydrophenanthrene
CAS Number: Not specified in the sources but related to the compound's identity.
Biological Activity Overview
Phenanthrene derivatives are known for their interactions with biological macromolecules, influencing various cellular processes. The compound exhibits a range of biological activities including:
- Anticancer Properties: Studies have indicated potential anticancer effects through modulation of signaling pathways.
- Anti-inflammatory Effects: It may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines.
- Endocrine Disruption: Some research suggests that it can interfere with endocrine functions.
The biological activity of Phenanthrene involves several mechanisms:
- Receptor Binding: The compound can bind to specific receptors and enzymes, modulating their activity.
- Oxidative Stress: It may induce oxidative stress in cells, leading to DNA damage and potentially carcinogenic effects.
- Gene Expression Modulation: Alters the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
-
Anticancer Activity
- A study demonstrated that Phenanthrene derivatives inhibited the growth of cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Endocrine Disruption
- Research indicated that exposure to Phenanthrene could disrupt hormonal signaling pathways in animal models, leading to reproductive abnormalities.
-
Toxicological Assessments
- Various studies have highlighted the acute and chronic toxic effects of Phenanthrene on different organ systems. Notable findings include liver toxicity and potential immunotoxicity.
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Receptor Binding | Modulates enzyme activity |
| Oxidative Stress | Induces DNA damage |
| Gene Expression Modulation | Alters expression of cell cycle-related genes |
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Precursor in Organic Synthesis: This compound serves as a precursor for synthesizing various organic compounds, particularly in the study of polycyclic aromatic hydrocarbons (PAHs) .
- Model Compound: It is utilized as a model compound for investigating the chemical behavior of PAHs under different conditions.
-
Biology
- Biological Activity Studies: Research has indicated potential biological activities, including interactions with biological macromolecules, which can lead to insights into cellular processes .
- Toxicological Assessments: Studies have examined its toxicity and environmental impact, particularly its effects on aquatic life and potential reproductive toxicity .
-
Medicine
- Therapeutic Properties: Investigations into its anti-inflammatory and anticancer properties have shown promise, with some derivatives exhibiting cytotoxic effects in cancer cell lines .
- Drug Development: The compound's interaction with specific molecular targets suggests potential pathways for drug development aimed at treating various diseases.
-
Industry
- Production of Dyes and Plastics: It is used in manufacturing dyes and plastics, leveraging its chemical stability and reactivity .
- Chemical Intermediates: The compound acts as an intermediate in producing other industrial chemicals.
Cytotoxicity in Cancer Cells
A study demonstrated that derivatives of Phenanthrene exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis through specific signaling pathways.
Anti-inflammatory Research
Research has shown that certain derivatives can inhibit inflammatory responses in vitro, suggesting a potential application in treating inflammatory diseases.
Antimicrobial Studies
Phenanthrene derivatives have been evaluated for antimicrobial properties against various pathogens, indicating their potential use in developing new antimicrobial agents.
Data Table: Biological Activities of Phenanthrene Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Key Findings :
- QSAR Models: Predictive toxicity models for EINECS compounds like 265-616-6 rely on structural similarity (≥70% Tanimoto index using PubChem 2D fingerprints) to labeled analogs . For example, QSAR models for chlorinated alkanes and organothiophosphates achieved coverage of 0.7% of EINECS chemicals, highlighting the challenge of extrapolating data to unstudied compounds .
- Toxicity Overlap: this compound may share toxicity pathways with substituted mononitrobenzenes, where hydrophobicity (log Kow) drives bioaccumulation .
- Regulatory Gaps : Unlike chlorinated alkanes, which face REACH restrictions due to persistence, this compound lacks explicit hazard classification, underscoring reliance on read-across predictions .
Data Coverage and Predictive Limitations
The RASAR (Read-Across Structure Activity Relationships) framework demonstrates that 1,387 labeled compounds (e.g., REACH Annex VI chemicals) can predict properties for ~33,000 EINECS substances, including 265-616-6, via similarity networks . However, limitations include:
- Overfitting Risks: Models for chlorinated alkanes and organothiophosphates show reduced accuracy when applied to structurally divergent EINECS compounds .
Case Study: Comparison with Arsenic Compounds
organic arsenic) illustrate the importance of speciation in toxicity assessments. For this compound, differentiating between isomers or derivatives (if applicable) could refine risk evaluations, mirroring the need for arsenic speciation in food safety .
Critical Analysis of Methodologies
- QSAR/RASAR Validity : Models prioritize Tanimoto similarity but often neglect stereochemistry or metabolic pathways, leading to false negatives for this compound .
- Data Requirements : Experimental validation remains essential, as highlighted by REACH’s emphasis on in vitro/in silico hybrid approaches .
Q & A
Q. What methodologies are most effective for determining the molecular structure of Einecs 265-616-6?
To characterize the molecular structure, employ a combination of spectroscopic techniques (e.g., NMR, FT-IR) and crystallographic analysis (XRD). For novel compounds, compare experimental data with computational simulations (e.g., DFT calculations) to validate structural hypotheses. Ensure alignment between observed spectral peaks and predicted molecular vibrations or electronic transitions .
Q. How can researchers design experiments to assess the physicochemical stability of this compound under varying environmental conditions?
Adopt a factorial experimental design to test stability across parameters like temperature, humidity, and pH. Use accelerated stability testing (e.g., Arrhenius modeling) to predict degradation pathways. Quantify degradation products via HPLC or GC-MS, ensuring calibration curves are validated for reproducibility .
Q. What standardized protocols exist for synthesizing this compound with high purity?
Follow green chemistry principles to optimize synthesis routes, minimizing byproducts. Employ column chromatography or recrystallization for purification, and validate purity using melting point analysis and mass spectrometry. Cross-reference synthetic yields and purity metrics with peer-reviewed protocols in databases like Reaxys or SciFinder (avoiding non-recommended sources) .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be systematically resolved?
Apply the PICOT framework to structure comparative studies:
- P opulation: Test organism (e.g., Daphnia magna vs. mammalian cell lines).
- I ntervention: Dose ranges and exposure durations.
- C omparison: Negative/positive controls and historical data.
- O utcome: LC50/EC50 values.
- T ime: Acute vs. chronic exposure.
Use meta-analysis to reconcile discrepancies, ensuring statistical power (e.g., ANOVA with post-hoc tests) and adherence to ethical guidelines for reproducibility .
Q. What advanced computational models are suitable for predicting the environmental fate of this compound?
Leverage quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with empirical data from microcosm studies. Incorporate Monte Carlo simulations to account for variability in environmental parameters (e.g., soil organic matter, microbial activity) .
Q. How can researchers design a mechanistic study to elucidate the catalytic behavior of this compound in heterogeneous reactions?
Use in-situ spectroscopic methods (e.g., operando XRD, Raman spectroscopy) to monitor active sites during catalysis. Pair kinetic studies (e.g., Arrhenius plots) with surface characterization (BET, TEM) to correlate activity with structural features. Address contradictions in rate laws by testing alternative mechanisms (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) under controlled conditions .
Data Management and Validation
Q. What strategies ensure rigorous data validation when analyzing trace concentrations of this compound in complex matrices?
- Implement isotope dilution mass spectrometry (IDMS) to correct for matrix effects.
- Validate limits of detection (LOD) and quantification (LOQ) via standard addition methods.
- Use open-source tools (e.g., R or Python packages) for outlier detection and uncertainty propagation analysis. Document workflows in FAIR-compliant repositories .
Q. How should researchers address conflicting results between in-vitro and in-vivo studies on this compound’s bioactivity?
Apply the FINER criteria to reassess experimental feasibility and relevance:
- F easible: Verify cell line viability and animal model suitability.
- I nteresting: Identify understudied metabolic pathways (e.g., Phase I/II enzyme interactions).
- N ovel: Explore interspecies differences in protein binding or membrane permeability.
- E thical: Justify animal use with 3R principles (Replacement, Reduction, Refinement).
- R elevant: Align findings with regulatory frameworks (e.g., OECD guidelines) .
Ethical and Reproducibility Considerations
Q. What ethical frameworks govern the use of this compound in human cell-based research?
Adhere to institutional review board (IRB) protocols for handling primary human cells. Disclose potential conflicts of interest in funding sources, and ensure data transparency via pre-registration on platforms like Open Science Framework. Validate cytotoxicity assays with independent replicates to mitigate bias .
Q. How can researchers enhance the reproducibility of photodegradation studies involving this compound?
Standardize light source parameters (wavelength, intensity) using radiometric calibration. Report reaction quantum yields and irradiance values in SI units. Share raw spectral data and instrument calibration certificates in supplementary materials. Cross-validate findings with interlaboratory studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
